
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one (5-Br-2-CB-2,3-DHP) is a heterocyclic compound belonging to the pyridine family. It is a colorless, crystalline solid with a melting point of 147-148°C. 5-Br-2-CB-2,3-DHP is of interest due to its potential applications in medicinal chemistry, organic synthesis, and analytical chemistry.
Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibitory Activity
One of the primary applications of this compound is as a COX-2 inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process. Inhibitors of COX-2 can potentially be used to treat conditions like arthritis and other inflammatory diseases . The compound has been synthesized and its structure confirmed through various spectroscopic methods. It has shown promising results in molecular docking studies assessing its COX-2 binding capability, suggesting its potential as a novel COX-2 inhibitor .
Anti-inflammatory Drug Development
Due to its COX-2 inhibitory activity, 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be used in the development of anti-inflammatory drugs. The pyridazinone ring, which is part of this compound, is found in many clinically used drugs and is considered a pharmacophore for developing bioactive molecules .
Analgesic Applications
The compound’s structural similarity to other pyridazinone derivatives, which are used as analgesics, suggests that it could also have analgesic properties. This makes it a candidate for research into pain management solutions .
Pharmacokinetic Profile Analysis
The compound’s physicochemical and pharmacokinetic parameters have been calculated in silico, which is crucial for understanding its behavior in biological systems. These studies are essential for drug development, as they help predict the absorption, distribution, metabolism, and excretion (ADME) of the compound .
Molecular Docking Studies
Molecular docking studies are used to predict the interaction between a molecule and an enzyme or receptor. For 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one, these studies have been conducted to assess its binding capability with COX-2, which is valuable for designing more potent and selective inhibitors .
Template for Bioactive Molecules
The pyridazinone ring is a template for developing bioactive molecules. This compound, with its unique structure, could serve as a starting point for the synthesis of a variety of bioactive molecules with potential therapeutic applications .
Comparative Studies with Clinically Used Drugs
Comparative studies can be conducted to evaluate the efficacy and safety of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one against clinically used drugs that share a similar mechanism of action. This can help in positioning the compound within the current therapeutic landscape .
Synthesis and Structural Analysis
The synthesis of this compound involves reacting 6-phenyl-4,5-dihydropyridazin-3(2H)-one with n-butyl bromide in the presence of potassium carbonate. Its structural analysis through FTIR, 1H-NMR, 13C-NMR, and Mass spectrometry is crucial for confirming its identity and purity, which is essential for any further application in scientific research .
Mechanism of Action
Target of Action
Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been reported to have diverse pharmacological activities .
Mode of Action
It’s worth noting that pyridazin-3(2h)-one derivatives have been reported to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Pyridazin-3(2h)-one derivatives have been reported to influence a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Pyridazin-3(2h)-one derivatives have been reported to have a wide range of pharmacological effects .
properties
IUPAC Name |
5-bromo-2-cyclobutylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWYQFQPFYNPJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=O)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine;dihydrochloride](/img/structure/B2362116.png)
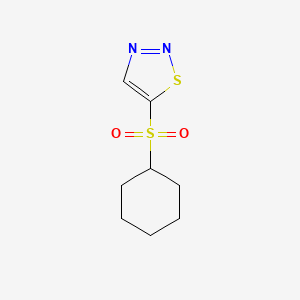

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
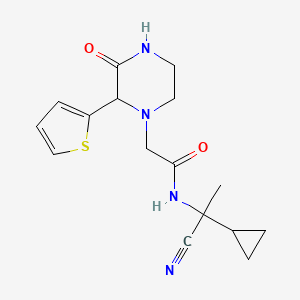
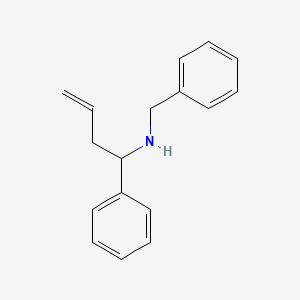
![ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
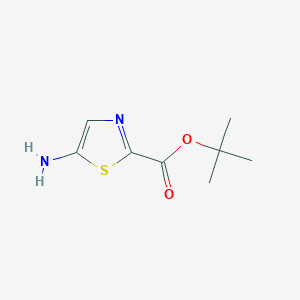
![2-(2-chlorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2362129.png)
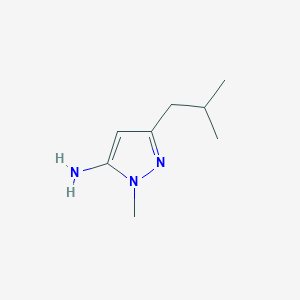

![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2362137.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)